Aminophenazone gentisate
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Overview
Description
Aminophenazone gentisate is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.
Scientific Research Applications
Hepatotoxicological Studies
Aminophenazone has been studied for its effects on liver functions. Research on rats showed that aminophenazone can induce changes in liver functions, such as an increase in smooth endoplasmic reticulum, peripheral fatty degradation, and reactive-inflammatory responses. These changes depend on the dose and duration of application. The increase in the smooth endoplasmic reticulum is due to the inductive effect of aminophenazone, which persists throughout the experimental period and manifests in various metabolic changes, including increased degradation of hexobarbital, N-demethylation, ascorbic acid synthesis, and liver weight increase (Bien, Skorka, Buntrock, & Neubauer, 1981).
Morphological Liver Studies
Long-term administration of aminophenazone in rats showed dose-dependent and time-dependent alterations in the liver, such as hepatocyte enlargement, fatty degeneration, reactive-inflammatory changes, single-cell necrosis, round cellular infiltration of periportal fields, and Kupffer cell activation. The intensity of these alterations varied, with aminophenazone showing greater effects than other pyrazolone derivatives (Buntrock, Bien, & Neubauer, 1986).
Gentisic Acid's Antidiabetic Potential
Gentisic acid, a phenolic acid found in many fruits and vegetables, has been associated with significant health benefits. An in silico and in vitro study on gentisic acid evaluated its antidiabetic potential, demonstrating that it interacted moderately with several receptors involved in diabetes management and showed moderate inhibitory activity against α-amylase and α-glucosidase (Mechchate, Es-safi, Al kamaly, & Bousta, 2021).
Pharmacological and Toxicological Aspects of Gentisic Acid
Gentisic acid exhibits anti-inflammatory, antigenotoxic, hepatoprotective, neuroprotective, antimicrobial, and antioxidant activities. It is an important metabolite of aspirin and is widely distributed in plants and fruits, with various therapeutic applications, including its role as an antioxidant (Abedi, Razavi, & Hosseinzadeh, 2019).
Antioxidant Potential of Aminophenazone Derivatives
New thiazolidine-4-one derivatives based on the 4-aminophenazone scaffold were synthesized as potential anti-inflammatory drugs. These derivatives demonstrated significant antioxidant potential, surpassing that of phenazone in various antioxidant assays. The structural modifications to 4-aminophenazone led to enhanced antioxidant effects (Apotrosoaei, Vasincu, Drăgan, Buron, Routier, & Profire, 2014).
Interaction with Hepatic Glutathione
Studies showed that aminophenazone affects hepatic glutathione levels in rats. Repeated administration of aminophenazone resulted in a depletion of hepatic glutathione, indicating its influence on hepatic functions and metabolic processes (Bien & Witt, 1985).
Antioxidant Properties of Gentisate
Gentisate, a metabolite of salicylate, has been identified as having antioxidant properties. Concentrations of gentisate in plasma and synovial fluid exceed those required for an antioxidant effect in vitro. This suggests the potential therapeutic application of gentisate as an antioxidant (Cleland, Whitehouse, & Betts, 1985).
properties
CAS RN |
93841-78-2 |
---|---|
Product Name |
Aminophenazone gentisate |
Molecular Formula |
C20H23N3O5 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2,5-dihydroxybenzoic acid;4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C13H17N3O.C7H6O4/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;8-4-1-2-6(9)5(3-4)7(10)11/h5-9H,1-4H3;1-3,8-9H,(H,10,11) |
InChI Key |
GQUQRKUQWVVIJY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C1=CC(=C(C=C1O)C(=O)O)O |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C1=CC(=C(C=C1O)C(=O)O)O |
Appearance |
Solid powder |
Other CAS RN |
93841-78-2 59302-11-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Aminophenazone gentisate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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